Improsulfan

Description

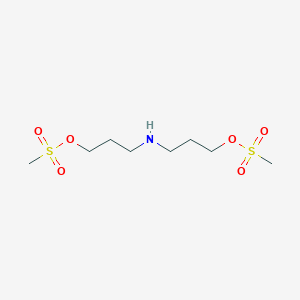

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Asynchronous human lymphoma cells treated for 1 hour with increasing concentrations of 1-propanol, 3,3'-iminodi-, dimethanesulfonate (ester), hydrochloride (Yoshi 864) revealed a shouldered survival curve typical of the effects of alkylating agents and of ionizing radiation on this cell line. Yoshi 864 was unstable under the conditions of treatment, its killing effect being reduced by 50% after only 4 hours. Synchronized cells showed stage-dependent sensitivity: early-S, late-G2, and late-G1 phases were the most sensitive while mid- and late-S and early-G2 phases were relatively insensitive. Yoshi 864 induced a concentration- and incubation time-dependent delay in the transit of asynchronous cells through G2 phase, with maximum accumulation values obtained after 12 hours of incubation with 100 mug/ml. This effect was largely reversible and no further kinetic changes were noted in the progeny of treated cells. Incubation of synchronized cells for 1 hour with 100 mug/ml demonstrated a block in G2, the manifestation of which during the lifespan of the treated cell or in its immediate progeny was cell-cycle dependent. Thus, cells treated in G1, early-, and mid-S phases showed a delay in the subsequent G2 phase while cells treated in late S and in G2 manifested this effect in the G2 phase of the immediate progeny. There was no correlation between this blocking effect in G2 with cell survival assessed by colony formation. Yoshi 864, although a rather inefficient killing drug, may represent a useful chemical synchronizing agent. |

|---|---|

CAS No. |

13425-98-4 |

Molecular Formula |

C8H19NO6S2 |

Molecular Weight |

289.4 g/mol |

IUPAC Name |

3-(3-methylsulfonyloxypropylamino)propyl methanesulfonate |

InChI |

InChI=1S/C8H19NO6S2/c1-16(10,11)14-7-3-5-9-6-4-8-15-17(2,12)13/h9H,3-8H2,1-2H3 |

InChI Key |

DBIGHPPNXATHOF-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |

Canonical SMILES |

CS(=O)(=O)OCCCNCCCOS(=O)(=O)C |

Color/Form |

Crystals |

melting_point |

115.5 °C 94-95 °C |

Other CAS No. |

13425-98-4 3458-22-8 |

Related CAS |

32784-82-0 (tosylate) 3458-22-8 (hydrochloride) |

Synonyms |

3,3'-iminodi-1- propanol dimethanesulfonate 864 T alkylating agent 864 bis(3-mesyloxypropyl)amine dimesyloxydipropylamine tosylate improsan improsan hydrochloride improsan tosylate NSC-102627 NSC-140117 yoshi 864 |

Origin of Product |

United States |

Forced Degradation Studies:to Begin, Improsulfan Would Undergo Forced Degradation to Intentionally Produce Its Degradation Products.researchgate.netthis Would Involve Subjecting Solutions of Improsulfan to the Following Conditions:

Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C

Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature

Thermal Degradation: e.g., solid drug at 105°C

Photodegradation: e.g., exposure to UV light

Method Development and Validation:an Hplc or Ultra Performance Liquid Chromatography Uplc Method Would Be Developed to Separate Improsulfan from the Peaks of the Degradation Products Generated During the Forced Degradation Studies.

A potential starting point for an HPLC method could be a reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.net Detection could be performed using a photodiode array (PDA) detector to obtain spectral information and a mass spectrometer (MS) for mass identification.

The method would then be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ).

Characterization of Degradation Products:the Degradation Products Separated by Lc Would Be Characterized Using High Resolution Mass Spectrometry Hrms to Determine Their Elemental Composition and Tandem Mass Spectrometry Ms/ms to Obtain Structural Information Through Fragmentation Patterns. This Data is Crucial for Identifying the Chemical Structures of the Degradants and Understanding the Degradation Pathways of Improsulfan.

Data Representation

The results of such studies would typically be presented in data tables. Although specific data for improsulfan is not available, the following tables illustrate how such findings would be structured.

Table 1: Hypothetical Chromatographic Parameters for this compound Analysis

| Parameter | Value |

| Column | Reversed-phase C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| Detection | UV at 210 nm; MS (Positive ESI) |

Table 2: Hypothetical Mass Spectrometry Parameters for this compound and its Degradants

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| This compound | [M+H]⁺ | Fragment A | Fragment B | 20 |

| Degradant 1 | [M+H]⁺ | Fragment C | Fragment D | 25 |

| Degradant 2 | [M+H]⁺ | Fragment E | Fragment F | 22 |

Table 3: Hypothetical Summary of Forced Degradation Results for this compound

| Stress Condition | Time | % Degradation | Number of Degradants Detected | Major Degradant Peak (RRT) |

| 0.1 M HCl | 24 h | 15.2 | 2 | 0.85 |

| 0.1 M NaOH | 8 h | 25.8 | 3 | 0.72 |

| 3% H₂O₂ | 24 h | 8.5 | 1 | 0.91 |

| Thermal (105°C) | 48 h | 5.1 | 1 | 1.15 |

| Photolytic | 24 h | 3.4 | 1 | 1.20 |

RRT = Relative Retention Time with respect to the this compound peak.

Computational Studies and Structure Activity Relationships Sar of Improsulfan

Application of Structure-Activity Relationship (SAR) Analysis in Improsulfan Research

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. The goal is to identify which parts of the molecule are essential for its function (the pharmacophore) and how modifications to its structure affect its potency and other properties.

Qualitative SAR involves identifying key structural motifs and functional groups that are critical for a compound's biological activity. For an alkylating agent like this compound, this analysis would focus on how changes to its core structure impact its anticancer effects.

While specific qualitative SAR studies dedicated to this compound are not widely available in the reviewed literature, the analysis would theoretically involve synthesizing a series of analogues and assessing their activity. Key questions would include:

The Role of the Sulfonate Groups: Investigating the impact of the number and position of methanesulfonate (B1217627) esters on the molecule's alkylating ability and cytotoxicity.

The Nature of the Central Chain: Modifying the length and composition of the linker connecting the functional groups to understand its influence on solubility, cell permeability, and interaction with the DNA target.

Stereochemistry: Examining how the three-dimensional arrangement of atoms affects the compound's ability to bind to its target.

The essential structural features for the activity of similar compounds often include the conformation at specific carbon atoms and the planarity of ring systems, which are crucial for stabilizing the interaction with the DNA-topoisomerase I complex. cmb.ac.lk By systematically altering these features in this compound analogues, researchers could build a qualitative map of the structural requirements for its anti-tumor action.

| Analogue | Structural Modification | Observed Anticancer Activity | Qualitative Interpretation |

|---|---|---|---|

| This compound | Parent Structure | Active | Baseline activity established. |

| Analogue A | Removal of one sulfonate group | Reduced Activity | Suggests both sulfonate groups are important for DNA alkylation. |

| Analogue B | Increased linker chain length | Decreased Activity | Indicates an optimal distance between functional groups is required. |

| Analogue C | Introduction of a hydroxyl group | No Significant Change | This position may not be critical for receptor interaction. |

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models to correlate the physicochemical properties of compounds with their biological activities. wikipedia.orggoogle.com These models use molecular descriptors (numerical representations of molecular properties) to create an equation that can predict the activity of new, unsynthesized molecules. medcraveonline.com This predictive capability is a cornerstone of modern drug design, helping to prioritize which compounds to synthesize and test. mdpi.com

A study involving topological virtual screening included this compound in a dataset used to develop a model to classify compounds as cytostatic (anticancer) or not. In this model, this compound was correctly classified as an active cytostatic agent. researchgate.net

| Compound | Discriminant Function (DF) Value | Probability of Activity [Prob(+)] | Classification |

|---|---|---|---|

| This compound | 3.53 | 0.971 | Active (+) |

A typical QSAR study for this compound would involve:

Data Collection: Assembling a dataset of this compound analogues with their measured anticancer activities (e.g., IC50 values). mdpi.com

Descriptor Calculation: Using software to calculate hundreds or thousands of molecular descriptors for each analogue, such as molecular weight, logP (lipophilicity), and electronic and topological indices.

Model Development: Applying statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to select the most relevant descriptors and build a predictive equation. medcraveonline.com

Validation: Rigorously testing the model's predictive power using internal (cross-validation) and external validation sets to ensure it is robust and not due to chance correlation. mdpi.com

The resulting QSAR model could be used to predict the anticancer potency of novel this compound derivatives, guiding the design of more effective therapeutic agents.

Qualitative SAR Analysis for Identifying Structural Determinants of Activity

Computational Approaches for this compound Derivative Design

Computational chemistry provides powerful tools for designing novel drug candidates from a lead compound like this compound. cmb.ac.lk These in silico (computer-based) methods accelerate the drug discovery process by allowing researchers to evaluate virtual compounds before committing to costly and time-consuming chemical synthesis. frontiersin.org

In silico methods are used to simulate and predict how a drug molecule interacts with its biological target at an atomic level. profacgen.com For this compound, the primary target is DNA. Molecular docking is a key computational technique used for this purpose. nih.gov

The process would involve:

Target Modeling: Obtaining a 3D structure of the target, in this case, a segment of DNA, often from crystallographic databases.

Ligand Preparation: Creating a 3D model of this compound and its potential derivatives.

Docking Simulation: Using a docking program to predict the most likely binding pose of the ligand within the target's binding site (e.g., the grooves of DNA). The program calculates a "scoring function" to estimate the binding affinity. nih.gov

Interaction Analysis: Visualizing the predicted complex to identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the binding.

These simulations can help explain why certain structural modifications enhance or diminish activity and can guide the design of new analogues with improved binding affinity for the DNA target. tjnpr.orgarxiv.org

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov This process filters vast chemical spaces to find promising hits for further development. danaher.com

For this compound, virtual screening could be used to:

Identify Novel Scaffolds: Screen libraries for compounds that are structurally different from this compound but are predicted to have a similar mechanism of action.

Expand on the Existing Scaffold: Screen libraries of commercially available or virtually generated compounds that are analogues of this compound to identify those with predicted higher potency or better properties.

Once initial hits are identified, lead optimization begins. This iterative process uses computational insights to refine the structure of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). frontiersin.orgdanaher.com Computational tools can predict ADMET properties, allowing researchers to prioritize compounds that are more likely to be successful in later stages of drug development. tjnpr.org

In Silico Methods for Predicting Molecular Interactions and Binding

Predictive Toxicology through Computational SAR/QSAR for this compound

A major cause of failure in drug development is unforeseen toxicity. nih.gov Computational toxicology uses SAR and QSAR models to predict the potential toxicity of compounds early in the discovery process. ceur-ws.orgaltex.org This allows researchers to "design out" toxicity by avoiding structural features known to be associated with adverse effects. nih.govbiorxiv.org

For an alkylating agent like this compound, a key concern is genotoxicity and myelosuppression. Predictive toxicology models for this compound would involve:

Building Toxicity-Specific QSAR Models: Creating models that specifically predict endpoints like mutagenicity, carcinogenicity, or hepatotoxicity. nih.gov This requires a dataset of compounds with known toxicity data.

Applying Rule-Based Systems: Using expert systems that identify structural fragments (structural alerts) associated with specific types of toxicity.

Integrating with ADMET Prediction: Combining toxicity predictions with predictions of how the drug will be absorbed, distributed, metabolized, and excreted in the body to get a more complete picture of its potential risks. europa.eu

By using these in silico toxicology tools, researchers can prioritize this compound derivatives that are predicted to have a better safety profile, increasing the likelihood of developing a successful and safe anticancer drug. ceur-ws.org

Development of In Silico Toxicity Prediction Models for this compound

The development of in silico toxicity prediction models for specific compounds like this compound is a multi-step process that leverages existing toxicological data and sophisticated computational algorithms. nih.gov While specific models exclusively designed for this compound are not widely documented in publicly available literature, the approach for their development would follow established principles of computational toxicology.

Quantitative Structure-Activity Relationship (QSAR) Models:

A primary method for developing toxicity prediction models is through Quantitative Structure-Activity Relationship (QSAR) analysis. immunocure.us QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity or, in this case, toxicity. researchgate.net For this compound, a QSAR model would be built using a dataset of structurally similar compounds, such as other alkyl sulfonates, for which experimental toxicity data is available. scribd.comresearchgate.net

The process typically involves:

Data Collection: Gathering a dataset of compounds related to this compound with known toxicity values (e.g., LD50).

Descriptor Calculation: Using specialized software to calculate various molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties.

Model Building: Employing statistical methods, like multiple linear regression or partial least squares, to create a mathematical model that links the descriptors to the observed toxicity. researchgate.net

Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. researchgate.net

Machine Learning and Other Approaches:

Modern approaches to toxicity prediction often employ machine learning algorithms, such as support vector machines and random forests, which can capture more complex relationships between chemical structure and toxicity. charite.de These methods can be used to develop predictive models for various toxicological endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities. immunocure.us

Another key component in the in silico assessment of this compound would be the use of structural alerts . These are specific chemical substructures or fragments that are known to be associated with a particular type of toxicity. acs.org For this compound, the alkyl sulfonate group itself is a structural alert for potential genotoxicity and carcinogenicity due to its alkylating nature. scribd.com Web-based platforms and expert systems often incorporate databases of structural alerts to flag potentially toxic compounds. acs.org

Table of Computational Toxicology Approaches

| Modeling Approach | Description | Relevance to this compound |

|---|---|---|

| QSAR | Establishes a quantitative relationship between chemical structure and toxicity. | Can predict the toxicity of this compound based on data from related alkylating agents. researchgate.net |

| Machine Learning | Uses algorithms to learn complex patterns from data to predict toxicity. | Can develop models for various toxicological endpoints for this compound and related compounds. charite.de |

| Structural Alerts | Identifies specific molecular substructures associated with toxicity. | The alkyl sulfonate moiety in this compound is a known structural alert for genotoxicity. scribd.comacs.org |

| Read-Across | Predicts the toxicity of a substance by using data from a structurally similar substance. | Toxicity of this compound can be inferred from data on busulfan (B1668071) and other alkyl sulfonates. instem.com |

Limitations and Considerations in Computational Prediction of Biological Activity for this compound

Despite their utility, in silico toxicity prediction models have inherent limitations that must be carefully considered, especially for reactive compounds like this compound. nih.gov

Data Quality and Availability:

The accuracy of any predictive model is heavily dependent on the quality and quantity of the data used to build it. charite.denih.gov For this compound and its analogs, a lack of extensive and high-quality experimental toxicity data can hinder the development of robust and reliable QSAR models. pharmgkb.org The data used must be curated and standardized to avoid introducing errors into the model.

Complexity of Biological Systems:

Toxicity is often the result of complex biological interactions that are difficult to fully capture with computational models. nih.gov The mechanism of action of alkylating agents like this compound involves covalent modification of biological macromolecules such as DNA, which can trigger a cascade of cellular events. pharmgkb.orgoncohemakey.com Predicting these complex, mechanism-based toxicities is a significant challenge for current in silico methods.

Applicability Domain:

QSAR models are only reliable for predicting the activity of compounds that are structurally similar to those in the training set. This is known as the model's applicability domain. researchgate.net A model developed for a specific class of alkylating agents may not be accurate for predicting the toxicity of a structurally diverse set of chemicals. It is crucial to define and respect the applicability domain of any model used to assess this compound.

Metabolism and Bioavailability:

In silico models often struggle to accurately predict the metabolic fate of a compound in the body. rsc.org this compound is metabolized in the liver, primarily by glutathione (B108866) S-transferases. pharmgkb.org The formation of reactive metabolites can significantly influence its toxicity. Predicting the rate and products of metabolism is a complex task that can limit the accuracy of toxicity predictions. Furthermore, factors influencing bioavailability, while they can be modeled, add another layer of complexity. pharmgkb.org

Analytical Methodologies for Improsulfan Research

Development and Validation of Analytical Techniques for Improsulfan

Validation is a critical component, proving that a method is suitable for its intended purpose. acdlabs.com This process evaluates parameters including accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ). researchgate.net For alkylating agents like this compound, which can be present at trace levels as genotoxic impurities, achieving very low detection limits is a primary goal. nih.govd-nb.info

Chromatographic Methods (e.g., UHPLC, 2D-chromatography) for this compound Detection and Quantification

Chromatographic techniques are central to the separation and analysis of this compound from complex mixtures. rsc.org Due to the polar nature typical of alkylating agents, specialized chromatographic approaches are often required. jrespharm.com

Ultra-High-Performance Liquid Chromatography (UHPLC) has become a preferred method for analyzing pharmaceutical compounds, offering significant advantages over traditional HPLC, including shorter analysis times, improved resolution, and increased sensitivity. unlv.edutaylorfrancis.com For polar compounds that are challenging to retain on conventional reversed-phase columns, hydrophilic interaction liquid chromatography (HILIC) is a valuable alternative. nih.gov The combination of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) is particularly powerful for the trace analysis of sulfonate derivatives and other genotoxic impurities. researchgate.netnih.govauburn.edu

Two-Dimensional Liquid Chromatography (2D-LC) offers enhanced separation power for highly complex samples or for the analysis of impurities that co-elute with the main component in a one-dimensional separation. taylorfrancis.comchromatographyonline.com This technique is especially useful for separating polar impurities in polar drug substances. nih.gov A common 2D-LC setup might involve an ion-pair reversed-phase liquid chromatography (IPRP-LC) method in the first dimension to separate polar analytes, followed by a HILIC separation in the second dimension for further resolution before mass spectrometry detection. nih.gov This approach can overcome issues like mobile phase incompatibility between dimensions, for instance by using a make-up flow to adjust solvent composition. nih.gov

A summary of typical UHPLC conditions for related compounds is presented in Table 1.

| Parameter | Typical Conditions for Alkyl Sulfonates | Reference |

| Column | Reversed-phase C18 (e.g., Agilent Zorbax Eclipse Plus-C18, Shim-pack XR-ODSII) | nih.govshimadzu.com |

| Mobile Phase | Gradient elution with Acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% Formic Acid, 50 mM Ammonium (B1175870) Formate) | nih.govshimadzu.com |

| Flow Rate | 0.2 - 0.8 mL/min | jrespharm.comshimadzu.com |

| Column Temperature | 40°C | jrespharm.comshimadzu.com |

| Detector | Tandem Mass Spectrometer (MS/MS) | nih.govshimadzu.com |

Electromigration and Automated Flow Techniques in this compound Analysis

Electromigration techniques , such as capillary electrophoresis (CE), represent another avenue for the analysis of polar and charged species like this compound. CE separates ions based on their electrophoretic mobility in an electric field, offering high efficiency and resolution. Coupling CE with mass spectrometry provides a powerful tool for the identification and quantification of analytes in complex matrices. waters.com

Automated flow techniques , such as flow injection analysis, can be integrated with detection systems to provide rapid and high-throughput screening. nih.gov Online solid-phase extraction (SPE) coupled with LC-MS/MS is an example of an automated system that combines sample preparation and analysis, reducing manual labor and improving reproducibility for compounds like alkylbenzene sulfonates in environmental water. shimadzu.com

Mass Spectrometry Applications in this compound Characterization

Mass spectrometry (MS) is an indispensable tool for the characterization and quantification of this compound, providing high sensitivity and structural information. acdlabs.com When coupled with liquid chromatography (LC-MS/MS), it is the gold standard for detecting trace-level impurities. shimadzu.com

For sulfonate esters, atmospheric pressure chemical ionization (APCI) has been shown to be a more effective ionization technique than electrospray ionization (ESI), particularly in negative ion mode. nih.gov In APCI, sulfonate esters typically form stable precursor ions corresponding to the loss of an alkyl group ([M-alkyl]⁻). nih.gov Subsequent collision-induced dissociation (CID) can lead to further characteristic fragmentation, such as the loss of SO₂ for aromatic sulfonates or a methyl group for aliphatic sulfonates. nih.govresearchgate.net The characteristic fragmentation of alkylbenzene sulfonates often involves the loss of sulfur dioxide. acs.orgresearchgate.net

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, allows for the accurate mass measurement of precursor and product ions, enabling confident identification and structural elucidation of unknown impurities or metabolites. nih.gov

A summary of mass spectrometry parameters for the analysis of related sulfonate compounds is presented in Table 2.

| Parameter | Typical Conditions for Alkyl Sulfonates | Reference |

| Ionization Mode | Negative Ion APCI or ESI | nih.govshimadzu.com |

| Precursor Ion | [M-H]⁻ or [M-alkyl]⁻ | nih.govshimadzu.com |

| Product Ions | Characteristic loss of SO₂, alkyl groups, or formation of specific fragments (e.g., m/z 183 for some alkylbenzene sulfonates) | nih.govshimadzu.comresearchgate.netresearchgate.net |

| Analysis Mode | Selected Reaction Monitoring (SRM) for quantification | nih.gov |

Sample Preparation Strategies for this compound Analysis in Complex Matrices

Effective sample preparation is crucial for removing interfering substances from complex matrices and for concentrating the analyte of interest, thereby improving the accuracy and sensitivity of the analysis. acs.orgresearchgate.net This is particularly important for biological fluids like plasma and urine, and for environmental samples such as water and soil. rsc.orgunibas.ititrcweb.org

Solid Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from liquid samples. unibas.itlatamjpharm.org It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte or the interferences. researchgate.net For polar compounds like this compound, reversed-phase sorbents (e.g., C18) or polymeric sorbents can be effective. unibas.itlatamjpharm.org The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery and purity. Automated SPE systems can enhance throughput and reproducibility. unibas.it

Microextraction techniques are miniaturized versions of traditional extraction methods that offer several advantages, including reduced solvent consumption, lower cost, and high enrichment factors. researchgate.net These techniques are well-suited for the analysis of polar compounds in aqueous samples. researchgate.net

Solid-Phase Microextraction (SPME): This technique uses a coated fiber to extract analytes from a sample. It is a solvent-free method that can be used for both volatile and non-volatile compounds. mdpi.com

Liquid-Phase Microextraction (LPME): This method uses a small volume of an immiscible solvent to extract analytes. Variations include single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). rsc.org

Gel-Phase Microextraction (GPME): This novel approach uses hydrogel disks to sample water-soluble analytes from surfaces, which can then be analyzed by techniques like mass spectrometry. acs.org

Considerations for Biological and Environmental Sample Pre-treatment

The nature of the sample matrix dictates the required pre-treatment steps before extraction.

Biological Samples: Biological fluids such as plasma, serum, and urine are complex matrices containing proteins, salts, and other endogenous compounds that can interfere with analysis. researchgate.netuu.nl

Protein Precipitation: A common first step for plasma or serum samples is to precipitate proteins using an organic solvent like acetonitrile or methanol (B129727). uu.nl

Liquid-Liquid Extraction (LLE): This classic technique can be effective for separating analytes from biological fluids, though it can be solvent-intensive. scielo.br

pH Adjustment: For ionizable compounds, adjusting the pH of the sample can improve extraction efficiency by ensuring the analyte is in a neutral form. unibas.it

Environmental Samples: Environmental matrices like water and soil present their own challenges, such as the presence of humic acids, particulates, and a wide range of other contaminants. rsc.orgitrcweb.org

Filtration: Water samples are often filtered to remove suspended solids before extraction. itrcweb.org

Large Volume Injection: For trace analysis in clean water samples, direct large-volume injection into an LC system can sometimes be employed, minimizing sample preparation. waters.com

Matrix-Specific SPE: For complex water samples like wastewater, specialized SPE cartridges and methods are often necessary to handle the high load of interfering substances. rsc.org For soil samples, extraction with an appropriate solvent is required before cleanup by SPE. acs.org

A summary of sample preparation techniques for related compounds is presented in Table 3.

| Sample Type | Pre-treatment / Extraction Technique | Key Considerations | Reference |

| Plasma/Serum | Solid-Phase Extraction (SPE) | C18 cartridges, pre-treatment with methanol and water, elution with ethyl acetate. | latamjpharm.org |

| Liquid-Liquid Extraction (LLE) | Protein precipitation followed by extraction with an immiscible organic solvent. | uu.nlscielo.br | |

| Urine | Micro-Solid Phase Extraction (µSPE) | Automated, high-sensitivity method for alkylating agents. | mdpi.com |

| Environmental Water | Online SPE-LC-MS/MS | Automation for high-throughput analysis of alkylbenzene sulfonates. | shimadzu.com |

| Admicelle-based SPE | Use of surfactants on silica (B1680970) for extraction of linear alkylbenzene sulfonates. | rsc.org | |

| Soil | Solvent Extraction followed by SPE | Extraction with appropriate solvents to release analytes from the solid matrix before cleanup. | acs.org |

Monitoring this compound and its Degradation Products in Experimental Systems

The monitoring of the chemical compound this compound and its associated degradation products within experimental settings is a critical aspect of pharmaceutical research. This process relies on sophisticated analytical methodologies to ensure the stability, purity, and quality of the drug substance. While specific, detailed research findings and validated analytical methods for this compound are not extensively documented in publicly available literature, the principles of monitoring can be understood through established analytical techniques applied to similar compounds, such as alkylating agents and specifically, alkyl sulfonates.

For a compound like this compound, a stability-indicating analytical method would be essential. Such a method is designed to quantify the drug substance while also resolving it from any potential impurities and degradation products. The development of these methods typically involves forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants. researchgate.netresearchgate.net

General Analytical Approaches

High-performance liquid chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and their degradation products. veedalifesciences.com When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for both the separation and identification of analytes. nih.gov LC-MS/MS, or tandem mass spectrometry, further enhances selectivity and sensitivity, which is crucial for detecting trace-level impurities and degradation products in complex matrices. veedalifesciences.com

Gas chromatography-mass spectrometry (GC-MS) is another valuable technique, particularly for volatile or semi-volatile compounds. For alkyl sulfonate esters, which are a class of potential genotoxic impurities, GC-MS/MS methods have been developed for their trace determination in drug substances. nih.gov

Hypothetical Monitoring Framework for this compound

In the absence of specific published methods for this compound, a hypothetical analytical approach for its monitoring can be constructed based on standard pharmaceutical analysis practices.

Environmental Research and Ecofate of Improsulfan

Sources and Pathways of Improsulfan Entry into the Environment

The introduction of synthetic chemicals into the environment can occur through various channels, from their point of origin to their ultimate distribution.

Once released, chemicals can find their way into various water systems. Emerging contaminants, a category that can include compounds like this compound, are frequently detected in wastewater treatment plant effluents, which then discharge into surface waters. mdpi.com The presence of such chemicals in aquatic environments is a cause for concern due to potential risks to both wildlife and human health. researchgate.net These compounds can enter surface water through direct discharge, runoff from treated areas, or atmospheric deposition. mdpi.com From surface water, they can potentially leach into groundwater, a critical source of drinking water. uky.edueuropa.eu The detection of various organic pollutants in rivers, lakes, and even remote marine environments highlights the widespread distribution of these substances. researchgate.neteuropa.euufz.de

Emissions from Manufacturing Processes and Supply Chains

Environmental Fate and Persistence Studies of this compound

The fate of a chemical in the environment is determined by a combination of physical, chemical, and biological processes. These processes dictate the compound's persistence, mobility, and potential for accumulation in ecosystems.

The breakdown of chemical compounds in the environment can occur through both biological (biotic) and non-biological (abiotic) processes. clu-in.orgsnu.ac.kr

Biodegradation: This involves the breakdown of organic substances by microorganisms. Some patent documents list this compound as a biodegradable material. patentinspiration.comnasa.govrice.edugoogle.com The rate of biodegradation can be influenced by various factors, including the chemical structure of the compound and the presence of suitable microbial communities. patentinspiration.comjuniperpublishers.com For some complex organic molecules, biodegradation can be a slow process. nih.gov

Abiotic Transformation: These are chemical reactions that occur without the involvement of living organisms. navy.mil Key abiotic processes include hydrolysis (reaction with water) and photolysis (breakdown by light). snu.ac.krepa.gov The rate of these transformations is influenced by environmental conditions such as pH, temperature, and the presence of other reactive species. snu.ac.krcopernicus.org For some pollutants, abiotic degradation can be a significant removal mechanism, leading to the formation of transformation products. navy.milenviro.wiki

Table 1: Factors Influencing the Degradation of this compound in the Environment

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Biotic Factors | ||

| Microbial Activity | The presence and activity of microorganisms capable of degrading the compound. | The rate of biodegradation is dependent on the specific microbial populations present in the soil or water. patentinspiration.com |

| Bioavailability | The extent to which the compound is accessible to microorganisms. | Sorption to soil or sediment particles can reduce bioavailability and slow down biodegradation. |

| Abiotic Factors | ||

| Hydrolysis | Chemical breakdown due to reaction with water. | The stability of this compound's chemical structure to hydrolysis will influence its persistence in aqueous environments. snu.ac.kr |

| Photolysis | Degradation by sunlight. | The extent of photolysis depends on the compound's ability to absorb light and the intensity of solar radiation. snu.ac.kr |

| pH | The acidity or alkalinity of the surrounding medium. | pH can significantly affect the rate of hydrolysis and other chemical reactions. snu.ac.kr |

| Temperature | Ambient temperature. | Higher temperatures generally increase the rates of both biotic and abiotic degradation processes. |

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. This can lead to the concentration of the chemical in the tissues of the organism. itrcweb.org The potential for a chemical to bioaccumulate is often related to its lipophilicity (tendency to dissolve in fats and oils). researchgate.net

Chemicals that are persistent and lipophilic have a higher potential to bioaccumulate in organisms and biomagnify up the food chain. researchgate.netresearchgate.net While specific studies on the bioaccumulation of this compound are limited, the general principles of ecotoxicology suggest that its potential to accumulate in aquatic and terrestrial organisms would depend on its physicochemical properties, such as its water solubility and octanol-water partition coefficient. nih.gov Some persistent organic pollutants have been shown to accumulate in the fatty tissues of living organisms, leading to higher concentrations in predators at the top of the food web. researchgate.net

Biodegradation and Abiotic Transformation Pathways of this compound in Environmental Media

Ecotoxicological Implications of this compound on Non-Target Organisms

The release of any chemical into the environment raises concerns about its potential effects on organisms that are not the intended target. mdpi.comnih.gov The ecotoxicity of a substance is its potential to cause harm to the environment, including adverse effects on populations, communities, and ecosystems. nih.govresearchgate.net

Pesticides and other chemical compounds can have a wide range of negative effects on non-target organisms, including plants, invertebrates, vertebrates, and microorganisms. nih.govresearchgate.net These effects can manifest as changes in growth, reproduction, and behavior. nih.govresearchgate.net Even at low concentrations, some chemicals can cause significant harm to organisms, particularly after long-term exposure. mdpi.com The impact of a chemical on non-target species can be direct or indirect. mdpi.com For instance, a chemical might directly harm an organism or indirectly affect it by altering its habitat or food source. uky.edumdpi.com

Assessing the ecotoxicological risk of a compound involves evaluating its potential to cause adverse effects under realistic environmental exposure scenarios. ufz.de While specific ecotoxicological data for this compound on a wide range of non-target organisms is not extensively documented in publicly available literature, general concerns for compounds of its class would warrant investigation into its potential impacts on various trophic levels within an ecosystem. researchgate.net

Advanced Research Perspectives and Emerging Areas in Improsulfan Studies

Integration of Omics Technologies in Understanding Improsulfan Interactions (e.g., metabolomics, transcriptomics)

The application of "omics" technologies, such as metabolomics and transcriptomics, is crucial for developing a system-level understanding of a compound's biological effects. While specific omics studies centered on this compound are not widely published, the compound is frequently listed in research contexts where these technologies are paramount. google.comgoogleapis.comgoogle.comun.orgicca-chem.orggoogle.com

Metabolomics , the large-scale study of small molecules or metabolites, offers a functional readout of cellular biochemistry. google.com In the context of agents like this compound, untargeted metabolomics could reveal distinct metabolic programs in cells, identifying changes in biochemical pathways following exposure. un.org This approach can uncover biomarkers of response or resistance. google.com For example, studies on other chemotherapeutic agents have utilized metabolomics to profile cells and identify transient metabolic changes that confer resistance. un.org Such techniques, involving solvent extraction, chromatographic separation, and mass spectrometry, could be applied to map the metabolic fingerprint of this compound's activity. google.com

Transcriptomics , the study of the complete set of RNA transcripts, provides insight into how a compound alters gene expression. Gene expression profiling can indicate which cellular pathways are perturbed by this compound. Modern techniques like spatial transcriptomics and the analysis of circulating cell-free RNA provide even deeper insights into tissue-specific and systemic responses. googleapis.com The inclusion of this compound in patents that discuss gene expression analysis suggests its effects could be monitored at the transcriptome level. icca-chem.orgfresnostate.eduenvironmentenergyleader.com

Interactive Table: Potential Applications of Omics Technologies in this compound Research

| Technology | Research Goal | Potential Findings | Relevant Context Citations |

| Metabolomics | Identify metabolic pathways affected by this compound. | Discovery of biomarkers for efficacy; understanding mechanisms of resistance. | google.comgoogle.comun.orggoogle.com |

| Transcriptomics | Determine changes in gene expression following this compound exposure. | Identification of regulated genes and pathways; understanding cellular response. | googleapis.comicca-chem.orgfresnostate.edumillerchemical.com |

| Proteomics | Analyze changes in protein expression and post-translational modifications. | Elucidation of protein targets and downstream signaling effects. | google.comnih.gov |

Novel Computational Paradigms for this compound Research (e.g., deep learning in QSAR)

Computational methods are increasingly integral to chemical and drug research. Novel paradigms like deep learning are being applied to develop Quantitative Structure-Activity Relationship (QSAR) models, which predict the biological activity of molecules based on their structure.

Deep learning algorithms, such as convolutional neural networks (CNNs) and long short-term memory (LSTM) networks, can build robust predictive models from chemical representations like 2D structures or SMILES codes. These approaches have shown great promise for QSAR, especially for large and complex datasets. For instance, deep learning models can be trained to predict chemical properties without the need for pre-calculated molecular descriptors. While the development of specific QSAR models for this compound using deep learning is not documented in the search results, these advanced computational tools represent a significant opportunity. They could be used to predict this compound's activity, optimize its structure, or screen for similar compounds with potentially improved properties.

Interactive Table: Computational Approaches in this compound Research

| Paradigm | Method | Potential Application | Relevant Context Citations |

| Deep Learning QSAR | Convolutional Neural Networks (CNNs), Long Short-Term Memory (LSTM) | Predicting this compound's biological activity, toxicity, and other properties from its molecular structure. | |

| Automated ML Pipelines | DeepAutoQSAR | Streamlining the process of building and validating predictive models for this compound and related compounds. | |

| Molecular Modeling | Computational Threading, Docking | Identifying potential protein binding sites and interaction motifs for this compound. |

Cross-Disciplinary Approaches in this compound Research (e.g., chemical biology, bioengineering)

The complexity of understanding and applying a chemical compound like this compound necessitates cross-disciplinary collaboration, particularly between chemical biology and bioengineering.

Chemical Biology applies chemical techniques to study and manipulate biological systems. In the context of this compound, chemical biology approaches could involve designing and synthesizing probes based on the this compound scaffold to identify its molecular targets within the cell. This can provide direct evidence of its mechanism of action.

Bioengineering offers tools and platforms for studying cellular responses and developing novel applications. For example, microfluidic models of human tissues, or "organs-on-chips," could be used to study the effects of this compound in a more physiologically relevant context. Bioengineering also plays a role in the production of therapeutic molecules and the development of delivery systems. While research directly linking bioengineering to this compound is sparse, the compound is mentioned in patents related to bioengineering and biotechnology, indicating its relevance in these fields.

The convergence of these fields can accelerate the understanding of this compound, from its fundamental interactions with biomolecules to its effects in complex biological systems, and could pave the way for novel therapeutic strategies.

Q & A

Basic Research Questions

Q. What standardized pharmacological assays are recommended for evaluating Improsulfan Tosylate’s mechanism of action in preclinical studies?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or Annexin V/PI staining) using cancer cell lines (e.g., HeLa or MCF-7) to assess apoptosis induction. For in vivo models, employ xenograft mice with tumor volume measurements and immunohistochemistry to quantify biomarkers like caspase-3. Ensure dose standardization across studies (e.g., 10–100 mg/kg) and include control groups for baseline comparison .

Q. How can researchers optimize the synthesis of this compound Tosylate in laboratory settings?

- Methodological Answer : Follow a multi-step synthesis protocol involving esterification, condensation, and crystallization. Use HPLC to monitor intermediate purity and adjust reaction conditions (e.g., temperature, solvent polarity) to improve yield. Document deviations and validate final product structure via NMR and mass spectrometry. Cross-reference historical synthesis data to identify reproducibility challenges .

Q. What are the critical parameters for designing a dose-response study for this compound Tosylate?

- Methodological Answer : Define a logarithmic dose range (e.g., 0.1–100 µM in vitro; 1–200 mg/kg in vivo) to capture threshold and saturation effects. Use time-course experiments to assess acute vs. chronic toxicity. Include positive controls (e.g., cisplatin for cytotoxicity) and normalize results to vehicle-treated groups. Statistical analysis should employ nonlinear regression models (e.g., sigmoidal dose-response curves) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for this compound Tosylate across studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis to identify variables causing discrepancies (e.g., administration route, species-specific metabolism). Use compartmental modeling to compare bioavailability and half-life. Validate findings via independent replication studies under controlled conditions (e.g., fixed dosing intervals, standardized bioanalytical methods). Address confounding factors like drug batch variability or storage conditions .

Q. What integrative approaches are effective for elucidating this compound’s multi-target effects using omics data?

- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) datasets from treated cell lines. Apply pathway enrichment tools (e.g., KEGG, GO) to identify dysregulated networks. Use machine learning (e.g., random forests) to prioritize high-impact targets. Validate hypotheses via CRISPR knockouts or siRNA silencing. Ensure data normalization to mitigate batch effects .

Q. Which statistical frameworks are optimal for analyzing time-dependent cytotoxicity in this compound studies?

- Methodological Answer : Apply Kaplan-Meier survival analysis for longitudinal in vivo tumor regression data. For in vitro time-course assays, use mixed-effects models to account for inter-replicate variability. Pair with post hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Report confidence intervals and effect sizes to quantify biological significance .

Data Management and Reporting

Q. How should researchers structure a comparative table to analyze this compound’s efficacy across divergent studies?

- Methodological Answer : Create a table with columns for study parameters (e.g., model system, dosage, endpoints) and outcomes (e.g., IC50, tumor inhibition rate). Highlight methodological differences (e.g., assay type, exposure duration) that may explain variability. Use footnotes to cite sources and annotate statistical thresholds (e.g., p < 0.05) .

Q. What practices minimize bias in observational studies of this compound’s long-term toxicity?

- Methodological Answer : Implement blinding during data collection and analysis. Use stratified randomization for animal cohorts to balance baseline characteristics. Adopt pre-registered protocols to define primary/secondary endpoints. Perform sensitivity analyses to test assumptions (e.g., exclusion of outliers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.